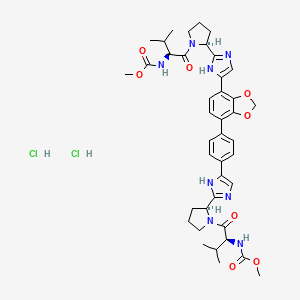

Coblopasvir dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

1966138-53-3 |

|---|---|

Molecular Formula |

C41H52Cl2N8O8 |

Molecular Weight |

855.8 g/mol |

IUPAC Name |

methyl N-[(2S)-1-[(2S)-2-[5-[4-[7-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride |

InChI |

InChI=1S/C41H50N8O8.2ClH/c1-22(2)32(46-40(52)54-5)38(50)48-17-7-9-30(48)36-42-19-28(44-36)25-13-11-24(12-14-25)26-15-16-27(35-34(26)56-21-57-35)29-20-43-37(45-29)31-10-8-18-49(31)39(51)33(23(3)4)47-41(53)55-6;;/h11-16,19-20,22-23,30-33H,7-10,17-18,21H2,1-6H3,(H,42,44)(H,43,45)(H,46,52)(H,47,53);2*1H/t30-,31-,32-,33-;;/m0../s1 |

InChI Key |

NQXPKJCTLPFQIS-KJIUXTSNSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)OCO5)NC(=O)OC.Cl.Cl |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)OCO5)NC(=O)OC.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Coblopasvir Dihydrochloride: A Deep Dive into its Mechanism of Action Against HCV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coblopasvir dihydrochloride, formerly known as KW-136, is a potent, pangenotypic direct-acting antiviral (DAA) agent developed for the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] As a second-generation NS5A inhibitor, it represents a significant advancement in the therapeutic landscape for HCV, offering high efficacy across multiple viral genotypes.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of coblopasvir, supported by available data, detailed experimental methodologies, and visual representations of key pathways and processes. In China, coblopasvir hydrochloride capsules, in combination with sofosbuvir, have been approved for treating adults with chronic HCV genotypes 1, 2, 3, and 6, with or without compensated cirrhosis, who are either treatment-naïve or have previously received interferon-based therapy.[4]

Core Mechanism of Action: Targeting the HCV NS5A Protein

The primary molecular target of coblopasvir is the Hepatitis C virus nonstructural protein 5A (NS5A).[1][5] NS5A is a large, multifunctional phosphoprotein that is essential for the HCV life cycle, playing critical roles in both viral RNA replication and virion assembly.[5][6] Although it lacks any known enzymatic function, NS5A acts as a central organizer of the viral replication complex.[7]

Coblopasvir exerts its antiviral effect by binding to the N-terminus of NS5A.[8] This binding event disrupts the normal function of NS5A, leading to a dual blockade of the HCV life cycle:[6]

-

Inhibition of Viral RNA Replication: Coblopasvir's interaction with NS5A prevents the formation of the replication complex, a crucial structure for the synthesis of new viral RNA.[5] This leads to a significant and rapid decline in HCV RNA levels within infected cells.[5]

-

Disruption of Virion Assembly: The drug's binding to NS5A also interferes with the assembly of new viral particles.[5][6]

By targeting these two critical stages, coblopasvir effectively halts the propagation of the virus.[5]

Data Presentation: Antiviral Activity and Clinical Efficacy

While preclinical studies have established that coblopasvir exhibits potent, picomolar-level antiviral activity against a wide array of HCV genotypes (1a, 1b, 2a, 3a, 4a, 5a, and 6a) in in-vitro replicon or cell culture systems, specific EC50 values from these preclinical studies are not publicly available and are often cited as "data on file".[1][2]

However, the pangenotypic efficacy of coblopasvir has been demonstrated in clinical trials, primarily in combination with the NS5B polymerase inhibitor, sofosbuvir.

Clinical Trial Efficacy Data (Coblopasvir in Combination with Sofosbuvir)

| HCV Genotype | Sustained Virologic Response at 12 weeks (SVR12) | Patient Population | Reference |

| Overall | 97% | Treatment-naïve and interferon-experienced adults, including those with compensated cirrhosis | [1][9] |

| Genotype 1 | 99% | As above | [2] |

| Genotype 2 | 96% | As above | [2] |

| Genotype 3 | 90% | As above | [2] |

| Genotype 6 | 98% | As above | [2] |

This table summarizes data from a phase 3 clinical trial of coblopasvir (60 mg) and sofosbuvir (400 mg) administered once daily for 12 weeks.[2]

Experimental Protocols

Detailed experimental protocols for the specific assays used in the preclinical development of coblopasvir are not publicly available. However, the following is a representative, detailed methodology for a standard HCV replicon assay used to determine the in-vitro efficacy of NS5A inhibitors.

HCV Replicon Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon.

1. Materials:

-

HCV Replicon Cells: Huh-7 cells stably expressing a subgenomic HCV replicon of a specific genotype (e.g., 1b). These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.[10]

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, penicillin-streptomycin, and G418 (for selection of replicon-containing cells).[11]

-

Test Compound: this compound, dissolved in dimethyl sulfoxide (DMSO).

-

96-well Plates: For cell culture and compound testing.

-

Luciferase Assay Reagent: For quantification of reporter gene expression.

-

Plate Luminometer: To measure luciferase activity.

2. Methodology:

-

Cell Seeding: Seed the HCV replicon cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 12-24 hours to allow for cell attachment.[11]

-

Compound Preparation and Addition:

-

Prepare serial dilutions of coblopasvir in DMSO.

-

Further dilute the compound in cell culture medium to the final desired concentrations. The final DMSO concentration should be kept constant and low (e.g., 0.5%) to avoid cytotoxicity.[11]

-

Remove the existing medium from the cells and add the medium containing the different concentrations of coblopasvir. Include a "no drug" control (vehicle only) and a "no cells" control (background).

-

-

Incubation: Incubate the plates for a defined period, typically 48-72 hours, at 37°C in a 5% CO2 incubator.[10]

-

Quantification of HCV Replication:

-

After incubation, remove the culture medium and lyse the cells.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate luminometer. The light output is directly proportional to the level of HCV replicon RNA.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the 50% effective concentration (EC50).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of Coblopasvir in the HCV life cycle.

Caption: Workflow for an HCV replicon assay to determine EC50.

Resistance Profile

While specific data on resistance-associated substitutions (RASs) for coblopasvir are not detailed in the available literature, it is a known characteristic of NS5A inhibitors that certain amino acid changes in the NS5A protein can reduce their antiviral activity. For the class of NS5A inhibitors, common RASs are found at positions such as 28, 30, 31, 58, and 93 in the NS5A protein.[12] The development of resistance is a key consideration in HCV therapy, and the combination of coblopasvir with a drug that has a different mechanism of action, such as sofosbuvir, is a strategy to increase the barrier to resistance.[5]

Conclusion

This compound is a potent, pangenotypic NS5A inhibitor that effectively disrupts the Hepatitis C virus life cycle by inhibiting both viral RNA replication and virion assembly. Its high efficacy, particularly when used in combination with other direct-acting antivirals like sofosbuvir, has established it as a valuable component in the treatment of chronic HCV infection across multiple genotypes. Further public availability of detailed preclinical data would allow for a more complete understanding of its in-vitro characteristics and resistance profile.

References

- 1. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coblopasvir | 1312608-46-0 | Benchchem [benchchem.com]

- 3. Safety and efficacy of coblopasvir and sofosbuvir in patients with genotypes 1, 2, 3 and 6 HCV infections without or with compensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Company News_Kawin [kawin-bio.com]

- 5. What is Coblopasvir hydrochloride used for? [synapse.patsnap.com]

- 6. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 7. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]

- 8. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single-arm, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 11. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hcvguidelines.org [hcvguidelines.org]

Coblopasvir Dihydrochloride: A Pan-Genotypic Inhibitor of HCV NS5A

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Coblopasvir dihydrochloride, formerly known as GSK2336805 and KW-136, is a potent, pan-genotypic direct-acting antiviral (DAA) agent developed for the treatment of chronic Hepatitis C Virus (HCV) infection. Its therapeutic efficacy is rooted in the specific inhibition of the HCV Nonstructural Protein 5A (NS5A), a multifunctional phosphoprotein essential for viral RNA replication and virion assembly. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro antiviral activity, resistance profile, and clinical trial data, presented in a format tailored for researchers, scientists, and drug development professionals.

Introduction to this compound

Coblopasvir is a second-generation NS5A inhibitor characterized by its picomolar potency against a broad range of HCV genotypes.[1] It is administered orally and is used in combination with other direct-acting antivirals, such as the NS5B polymerase inhibitor sofosbuvir, to achieve high rates of sustained virologic response (SVR).[2][3] In China, a combination therapy of coblopasvir and sofosbuvir has been approved for treating adults with chronic HCV genotypes 1, 2, 3, and 6, with or without compensated cirrhosis.[2]

Therapeutic Target and Mechanism of Action

The primary therapeutic target of Coblopasvir is the HCV NS5A protein.[4] NS5A is a crucial component of the HCV replication complex and does not possess any known enzymatic activity. Instead, it functions as a scaffold protein, interacting with both viral and host factors to facilitate the formation of the membranous web, the site of viral RNA replication.[4][5] NS5A is also involved in the assembly of new viral particles.[6]

Coblopasvir exerts its antiviral effect by binding to the N-terminus of NS5A, likely within Domain I.[1][7] This binding event is thought to induce a conformational change in the NS5A protein, thereby disrupting its normal functions. The precise mechanism of inhibition is believed to be twofold:

-

Inhibition of Viral RNA Replication: Coblopasvir interferes with the formation and function of the HCV replication complex, leading to a cessation of viral RNA synthesis.[6][7]

-

Inhibition of Virion Assembly: The binding of Coblopasvir to NS5A also disrupts the process of assembling new, infectious viral particles.[6]

This dual mechanism of action contributes to the potent antiviral activity observed with Coblopasvir.

Signaling Pathway of HCV Replication and Coblopasvir Inhibition

The following diagram illustrates the central role of NS5A in the HCV replication cycle and the point of intervention for Coblopasvir.

In Vitro Antiviral Activity

The in vitro antiviral activity of Coblopasvir (as GSK2336805) has been evaluated in HCV subgenomic replicon systems. The compound demonstrates potent, picomolar activity against multiple HCV genotypes.

Table 1: In Vitro Activity of Coblopasvir (GSK2336805) in HCV Replicon and Live Virus Assays [6]

| HCV Replicon or Virus | Mean EC50 (pM) (95% CI) | n | CC50 (μM) |

| Genotype 1a (H77) | 58.5 (42.3–80.9) | 17 | 43 |

| Genotype 1b (Con-1) | 7.4 (6.5–8.4) | 44 | 47 |

| Genotype 1b (Con-1) + 40% Human Serum | 25.7 (23.0–28.7) | 8 | ND |

| Genotype 2a (JFH-1) | 53.8 (37.7–77.0) | 20 | ND |

| HCVcc (Jc1) | 63.7 | 2 | ND |

| CI: Confidence Interval; n: number of experiments; CC50: 50% cytotoxic concentration; ND: Not Determined. |

Resistance Profile

Resistance to NS5A inhibitors can emerge through specific amino acid substitutions in the NS5A protein. The in vitro resistance profile of Coblopasvir (as GSK2336805) has been characterized by selecting for resistance in HCV replicon cells and by testing its activity against replicons containing known resistance-associated substitutions (RASs).

Table 2: Activity of Coblopasvir (GSK2336805) Against Genotype 1a NS5A Variants [1]

| NS5A Substitution | Mean EC50 (nM) | Fold Change vs. Wild Type |

| Wild Type | 0.0585 | 1 |

| Q30H | 8.7 | >150 |

| L31M | 4.1 | >150 |

| M28T | >10 | >170 |

| Q30R | >10 | >170 |

| L31V | >10 | >170 |

| P32L | 0.04 | 0.7 |

| Y93H | 0.12 | 2.1 |

| Y93N | 0.16 | 2.7 |

Table 3: Activity of Coblopasvir (GSK2336805) Against Genotype 1b NS5A Variants [1]

| NS5A Substitution | Mean EC50 (pM) | Fold Change vs. Wild Type |

| Wild Type | 7.4 | 1 |

| L28V | 23 | 3.1 |

| L31V | 12 | 1.6 |

| Y93H | 18 | 2.4 |

| Y93N | 89 | 12 |

Clinical Efficacy and Safety

Coblopasvir has been evaluated in Phase 2 and Phase 3 clinical trials, primarily in combination with sofosbuvir. These trials have demonstrated high efficacy and a favorable safety profile across various HCV genotypes.

Table 4: Summary of Phase 2 Clinical Trial of Coblopasvir plus Sofosbuvir [8]

| Patient Population | Treatment Regimen | SVR12 Rate (ITT) | Key Adverse Events |

| Treatment-naïve, non-cirrhotic (GT 1, 2, 3, 6) | Coblopasvir 30mg or 60mg + Sofosbuvir 400mg for 12 weeks | 98.2% (108/110) | Not specified in detail, generally well-tolerated |

| Treatment-naïve, cirrhotic (GT 1, 2, 3, 6) | Coblopasvir 60mg + Sofosbuvir 400mg for 12 weeks |

Table 5: Summary of Phase 3 Clinical Trial of Coblopasvir plus Sofosbuvir [2][3]

| Patient Population | Treatment Regimen | Overall SVR12 Rate (FAS) | SVR12 by Genotype | Most Common Adverse Events (≥1%) |

| Treatment-naïve and interferon-experienced, with or without compensated cirrhosis (GT 1, 2, 3, 6) | Coblopasvir 60mg + Sofosbuvir 400mg for 12 weeks | 97% (359/371) | GT1: 98%GT2: 97%GT3: 93%GT6: 95% | Neutropenia, Fatigue |

| ITT: Intention-to-Treat; FAS: Full Analysis Set. |

Experimental Protocols

HCV Replicon Inhibition Assay

The in vitro antiviral activity of Coblopasvir is determined using an HCV subgenomic replicon assay. This assay utilizes human hepatoma (Huh-7) cell lines that stably express an HCV subgenomic replicon, which contains the genetic information for the viral nonstructural proteins necessary for RNA replication. The replicon often includes a reporter gene, such as luciferase, to quantify the level of viral replication.

Workflow for HCV Replicon Inhibition Assay:

References

- 1. journals.asm.org [journals.asm.org]

- 2. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 4. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 5. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Preclinical Characterization of GSK2336805, a Novel Inhibitor of Hepatitis C Virus Replication That Selects for Resistance in NS5A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Coblopasvir dihydrochloride CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coblopasvir dihydrochloride is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3] Developed by Beijing Kawin Technology Share-Holding, it is an antiviral agent used in the treatment of chronic HCV infection.[4] This document provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols. In China, Coblopasvir hydrochloride in combination with sofosbuvir has been approved for treating adults with chronic HCV genotypes 1, 2, 3, and 6, with or without compensated cirrhosis.[5][6]

Chemical and Physical Properties

This compound is the hydrochloride salt form of Coblopasvir, which generally offers enhanced water solubility and stability compared to the free base form.[2] Key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1966138-53-3 | [1][7][8] |

| Molecular Formula | C41H52Cl2N8O8 | [1][8] |

| Molecular Weight | 855.81 g/mol | [1][9] |

| IUPAC Name | methyl N-[(2S)-1-[(2S)-2-[5-[4-[7-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride | [10] |

| Synonyms | KW-136 dihydrochloride | [1] |

| Solubility | Soluble in Water and DMSO (50 mg/mL with ultrasonic and warming to 60°C).[1][7] Slightly soluble in ethanol.[11] | [1][7][11] |

| Storage | 4°C for short term, -20°C for long term.[1][9] Stable for ≥ 4 years at -20°C.[7] | [1][7][9] |

| Purity | ≥98% | [7] |

| Appearance | Solid | [7] |

Mechanism of Action

Coblopasvir targets the HCV NS5A protein, a critical multifunctional phosphoprotein essential for both viral RNA replication and the assembly of new virus particles.[12][13] By binding to NS5A, Coblopasvir inhibits its function, thereby disrupting the viral life cycle.[12] This inhibition prevents the formation of the replication complex, a crucial step in viral replication, leading to a significant reduction in HCV RNA levels.[12] Coblopasvir has demonstrated picomolar antiviral activity against a variety of HCV genotypes.[4] It is often used in combination with other direct-acting antivirals (DAAs) that target different viral proteins to enhance efficacy and minimize the risk of resistance.[12]

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of Coblopasvir Hydrochloride_Chemicalbook [chemicalbook.com]

- 5. Coblopasvir - Wikipedia [en.wikipedia.org]

- 6. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. medkoo.com [medkoo.com]

- 9. This compound Supplier | CAS 1966138-53-3 | AOBIOUS [aobious.com]

- 10. This compound | C41H52Cl2N8O8 | CID 141537347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. What is Coblopasvir hydrochloride used for? [synapse.patsnap.com]

- 13. Coblopasvir | 1312608-46-0 | Benchchem [benchchem.com]

The Pan-Genotypic Activity of Coblopasvir: A Technical Overview for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Coblopasvir, a potent, pan-genotypic direct-acting antiviral (DAA) for the treatment of Hepatitis C virus (HCV) infection. Coblopasvir functions as a second-generation inhibitor of the HCV Non-Structural Protein 5A (NS5A), a critical component of the viral replication machinery. This document consolidates available preclinical and clinical data, details the experimental methodologies used to assess its antiviral activity, and presents its mechanism of action through structured data and visual diagrams.

Introduction to Coblopasvir and its Target: NS5A

Hepatitis C virus infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The virus's high genetic diversity, classified into at least eight genotypes and numerous subtypes, has historically posed a significant challenge to developing universally effective treatments.[1] The advent of DAAs has revolutionized HCV therapy, with NS5A inhibitors being a cornerstone of modern combination regimens.[2]

The NS5A protein is a multifunctional phosphoprotein essential for the HCV life cycle.[2] It plays a crucial role in both the replication of viral RNA and the assembly of new virions.[2] NS5A is a key organizer of the viral replication complex, a structure formed within modified host cell membranes often referred to as the "membranous web." By interacting with viral and host factors, NS5A orchestrates the necessary environment for efficient RNA synthesis.[2] Coblopasvir (formerly KW-136) is a pan-genotypic NS5A inhibitor designed to be effective across the major HCV genotypes.[3][4]

Mechanism of Action: Inhibition of the HCV Replication Complex

Coblopasvir exerts its antiviral effect by specifically binding to domain I of the NS5A protein. This binding event sterically hinders the normal function of NS5A, leading to a multi-faceted disruption of the viral life cycle. The primary consequences of this inhibition are the failure to form functional replication complexes and the impairment of virion assembly, which collectively lead to a rapid decline in HCV RNA levels in the host.[2][5]

References

- 1. ‘Unusual’ HCV genotype subtypes: origin, distribution, sensitivity to direct-acting antiviral drugs and behaviour on antiviral treatment and retreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Coblopasvir hydrochloride used for? [synapse.patsnap.com]

- 3. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Coblopasvir | 1312608-46-0 | Benchchem [benchchem.com]

In Vitro Antiviral Activity of Coblopasvir Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coblopasvir dihydrochloride is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] This technical guide provides a comprehensive overview of the in vitro antiviral activity of Coblopasvir, detailing its mechanism of action, antiviral potency, and cytotoxicity profile. The document is intended to serve as a resource for researchers and drug development professionals engaged in the study of anti-HCV therapeutics. While specific quantitative data for Coblopasvir's EC50 and CC50 values are not publicly available, this guide presents illustrative data based on the characterization of similar NS5A inhibitors and outlines the detailed experimental protocols for key in vitro assays.

Introduction

Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment.[3] Coblopasvir is a second-generation DAA that targets the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[2][4] By inhibiting NS5A, Coblopasvir disrupts the formation of the viral replication complex, leading to a potent antiviral effect across multiple HCV genotypes.[4] Coblopasvir is approved for use in combination with sofosbuvir for the treatment of chronic HCV infection in adults with genotypes 1, 2, 3, and 6.[5]

Mechanism of Action

Coblopasvir targets the NS5A protein, which plays a crucial role in the HCV life cycle. The precise mechanism of action for NS5A inhibitors is not fully elucidated but is understood to involve the inhibition of both viral RNA replication and virion assembly.

Figure 1: Coblopasvir's Mechanism of Action.

In Vitro Antiviral Activity

Coblopasvir has demonstrated potent antiviral activity against a wide range of HCV genotypes in vitro, with reported picomolar efficacy. The 50% effective concentration (EC50) is a key metric for antiviral potency.

Table 1: Illustrative Antiviral Activity of Coblopasvir (EC50, pM) against HCV Genotypes *

| HCV Genotype | EC50 (pM) |

| 1a | < 50 |

| 1b | < 50 |

| 2a | < 50 |

| 3a | < 50 |

| 4a | < 50 |

| 5a | < 50 |

| 6a | < 50 |

Note: The EC50 values presented are illustrative and based on the reported "picomolar antiviral activities" of Coblopasvir. Specific, publicly available data is limited.

Cytotoxicity Profile

Assessing the cytotoxicity of an antiviral compound is crucial to determine its therapeutic window. The 50% cytotoxic concentration (CC50) is the concentration of a drug that results in the death of 50% of host cells.

Table 2: Illustrative Cytotoxicity of Coblopasvir (CC50, µM) in Different Cell Lines *

| Cell Line | CC50 (µM) |

| Huh-7 | > 10 |

| HepG2 | > 10 |

| MT-4 | > 10 |

Note: The CC50 values are illustrative. Coblopasvir has been shown to have a high therapeutic index, indicating low cytotoxicity at effective antiviral concentrations.

Resistance Profile

The emergence of drug resistance is a concern for all antiviral therapies. For NS5A inhibitors, resistance is often conferred by specific amino acid substitutions in the NS5A protein, known as resistance-associated substitutions (RASs).

Table 3: Illustrative Resistance Profile of Coblopasvir against Common NS5A RASs *

| Genotype | RAS | Fold Change in EC50 |

| 1a | M28T | > 10 |

| 1a | Q30H/R | > 50 |

| 1a | L31M/V | > 100 |

| 1a | Y93C/H/N | > 1000 |

| 1b | L31V | > 50 |

| 1b | Y93H | > 1000 |

Note: This table presents illustrative data on the impact of common NS5A RASs on the activity of NS5A inhibitors. The specific resistance profile of Coblopasvir is not publicly detailed.

Experimental Protocols

HCV Replicon Assay

This assay is a standard method for evaluating the in vitro efficacy of anti-HCV compounds.[6]

Figure 2: HCV Replicon Assay Workflow.

Methodology:

-

Cell Culture: Huh-7 cells stably expressing an HCV subgenomic replicon encoding a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection antibiotic (e.g., G418).[7]

-

Assay Procedure:

-

Cells are seeded in 96-well plates.

-

After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

The plates are incubated for 72 hours at 37°C.

-

-

Data Analysis:

-

Luciferase activity is measured using a commercial luciferase assay system.

-

The EC50 value, the concentration of the compound that inhibits 50% of replicon replication, is calculated by non-linear regression analysis of the dose-response curve.[6]

-

Cytotoxicity Assay

Cytotoxicity is typically assessed using assays that measure cell viability, such as the MTT or alamarBlue assay.[8][9]

Figure 3: Cytotoxicity Assay Workflow.

Methodology (MTT Assay):

-

Cell Culture: Host cells (e.g., Huh-7, HepG2) are cultured in appropriate media.

-

Assay Procedure:

-

Cells are seeded in 96-well plates.

-

After 24 hours, the medium is replaced with fresh medium containing serial dilutions of Coblopasvir.

-

Plates are incubated for 72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.[8]

-

The resulting formazan crystals are solubilized with a solubilization buffer (e.g., DMSO).

-

-

Data Analysis:

-

The absorbance is measured at 570 nm.

-

The CC50 value is calculated from the dose-response curve.[10]

-

In Vitro Resistance Selection

This experiment identifies the genetic mutations that confer resistance to an antiviral compound.

Methodology:

-

Selection: HCV replicon-containing cells are cultured in the presence of increasing concentrations of Coblopasvir over a prolonged period.

-

Isolation: Individual drug-resistant colonies are isolated and expanded.

-

Phenotypic Analysis: The EC50 of Coblopasvir against the resistant clones is determined using the replicon assay to quantify the fold-change in resistance.

-

Genotypic Analysis: The NS5A gene from resistant clones is sequenced to identify mutations responsible for the resistance phenotype.[7]

Conclusion

This compound is a highly potent, pangenotypic inhibitor of HCV NS5A. Its in vitro profile demonstrates significant promise for the treatment of chronic hepatitis C. While specific quantitative data remains proprietary, the methodologies outlined in this guide provide a framework for the continued investigation and characterization of Coblopasvir and other novel anti-HCV agents. Further research into its specific resistance profile will be crucial for optimizing its clinical use and managing the emergence of resistant viral strains.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Systematic in vitro evolution in Plasmodium falciparum reveals key determinants of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hcvguidelines.org [hcvguidelines.org]

- 4. Coblopasvir | 1312608-46-0 | Benchchem [benchchem.com]

- 5. Safety and efficacy of coblopasvir and sofosbuvir in patients with genotypes 1, 2, 3 and 6 HCV infections without or with compensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

Coblopasvir Dihydrochloride: A Technical Guide to its Physicochemical Properties and Putative Crystal Structure Analysis

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, detailed crystallographic data for coblopasvir dihydrochloride, including unit cell dimensions, space group, and atomic coordinates, is not publicly available in peer-reviewed literature or structural databases. A crystalline form, designated "Form H," has been mentioned in patent literature.[1] This guide therefore provides a comprehensive overview of the known chemical properties of this compound, its mechanism of action, and detailed, representative experimental protocols for the analysis of such a crystalline compound. The methodologies described are based on standard techniques for small molecule single-crystal X-ray diffraction.

Introduction

Coblopasvir is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[2][3] It is a crucial component of combination antiviral therapies for chronic HCV infection.[4] The dihydrochloride salt of coblopasvir is often utilized in pharmaceutical formulations.[5] Understanding the solid-state properties, particularly the crystal structure, of an active pharmaceutical ingredient (API) like this compound is critical for drug development. It influences key parameters such as stability, solubility, and bioavailability.

This technical guide summarizes the available physicochemical data for this compound and provides a framework for its crystal structure analysis.

Physicochemical and Pharmacological Properties

This compound's fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | methyl N-[(2S)-1-[(2S)-2-[5-[4-[7-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride | [6] |

| Molecular Formula | C₄₁H₅₂Cl₂N₈O₈ | [6] |

| Molecular Weight | 855.8 g/mol | [6] |

| CAS Number | 1966138-53-3 | [5] |

| Mechanism of Action | Inhibition of HCV non-structural protein 5A (NS5A), preventing viral RNA replication and virion assembly. | [7] |

Mechanism of Action: Inhibition of HCV Replication

Coblopasvir targets the HCV NS5A protein, a multifunctional phosphoprotein essential for the virus's life cycle.[7] NS5A plays a critical role in the formation of the viral replication complex, a structure where viral RNA is synthesized.[7] By binding to NS5A, coblopasvir disrupts its normal function, thereby inhibiting both the replication of the viral genome and the assembly of new virus particles.[1] This leads to a significant reduction in viral load.[1]

Caption: Coblopasvir inhibits HCV by targeting the NS5A protein, which is essential for the formation of the viral replication complex.

Experimental Protocols

The following sections describe the methodologies for the synthesis, crystallization, and structural analysis of a small molecule API like this compound.

Synthesis and Crystallization of this compound (Form H)

The synthesis of coblopasvir free base is a multi-step process.[8] The crystalline dihydrochloride salt (Form H) can be obtained through the following procedure, as adapted from patent literature[8]:

-

Dissolution: The synthesized coblopasvir free base is dissolved in methanol.

-

Acidification: A solution of hydrochloric acid in methanol is added to the coblopasvir solution.

-

Crystallization: The mixture is heated to 60-65 °C to facilitate the salt formation and subsequent crystallization.

-

Isolation: The resulting crystalline solid is isolated from the solution.

-

Drying: The crystals are dried under appropriate conditions to remove residual solvent.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

A general workflow for SC-XRD analysis involves crystal mounting, data collection, and structure solution and refinement.[9][10][11]

4.2.1. Crystal Selection and Mounting

-

A suitable single crystal of this compound is selected under a microscope. An ideal crystal should have well-defined faces and be free of cracks or other defects.

-

The selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to protect it from radiation damage during data collection.

4.2.2. Data Collection

-

The mounted crystal is placed on a single-crystal X-ray diffractometer.

-

X-ray radiation (e.g., from a Mo or Cu source) is directed at the crystal.[11]

-

The crystal is rotated, and the diffraction pattern of X-rays is collected on a detector.

-

A complete dataset is collected over a range of crystal orientations.

4.2.3. Structure Solution and Refinement

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the atoms in the asymmetric unit.

-

The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using crystallographic software to check for geometric and other potential issues.

Caption: A typical workflow for determining the crystal structure of a small molecule pharmaceutical compound.

Expected Crystallographic Data

Should the crystal structure of this compound be determined and published, it would be expected to be available as a Crystallographic Information File (CIF). This file would contain a wealth of quantitative data, which would be presented in tables for detailed analysis. A summary of such expected data is presented below.

Table 5.1: Hypothetical Crystal Data and Structure Refinement Details

| Parameter | Expected Value |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, P2₁2₁2₁, etc. |

| a, b, c (Å) | Unit cell lengths |

| α, β, γ (°) | Unit cell angles |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules in the unit cell |

| Calculated Density (g/cm³) | Calculated density of the crystal |

| Absorption Coefficient (mm⁻¹) | A measure of how much the X-rays are absorbed |

| F(000) | Total number of electrons in the unit cell |

| Theta range for data collection (°) | The range of diffraction angles measured |

| Reflections collected | Total number of diffraction spots measured |

| Independent reflections | Number of unique diffraction spots |

| R-int | A measure of the consistency of the data |

| Goodness-of-fit on F² | An indicator of the quality of the refinement |

| Final R indices [I>2sigma(I)] | R1 and wR2 values for the final model |

| R indices (all data) | R1 and wR2 values for all data |

Table 5.2: Hypothetical Selected Bond Lengths and Angles

A detailed crystallographic study would also provide precise measurements of all bond lengths, bond angles, and torsion angles within the coblopasvir molecule. This information is crucial for understanding the molecule's conformation in the solid state. An excerpt of what this data might look like is shown below.

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| C1-C2 | e.g., 1.542(3) |

| N1-C1 | e.g., 1.475(2) |

| C=O (carbonyl) | e.g., 1.231(2) |

| Bond Angles | |

| C1-N1-C2 | e.g., 112.5(2) |

| N1-C1-C2 | e.g., 109.8(2) |

| Torsion Angles | |

| C1-N1-C2-C3 | e.g., -175.3(2) |

Conclusion

Coblopasvir is a vital therapeutic agent in the treatment of Hepatitis C. While its efficacy and mechanism of action are well-documented, a full, publicly available crystal structure analysis of its dihydrochloride salt is currently lacking. Such an analysis would provide invaluable insights into its solid-state properties, aiding in formulation development and ensuring optimal drug performance. The methodologies and data types outlined in this guide provide a comprehensive framework for what to expect from and how to approach the crystal structure analysis of this compound.

References

- 1. What is Coblopasvir hydrochloride used for? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Antiviral activity and resistance of HCV NS5A replication complex inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | C41H52Cl2N8O8 | CID 141537347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. excillum.com [excillum.com]

- 10. rigaku.com [rigaku.com]

- 11. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

Coblopasvir Dihydrochloride: A Technical Overview of Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coblopasvir dihydrochloride, also known as KW-136, is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2][3] Developed by Beijing Kawin Technology Share-Holding Co., Ltd., it has demonstrated picomolar antiviral activity in vitro against a range of HCV genotypes.[4] In February 2020, Coblopasvir hydrochloride, in combination with sofosbuvir, was approved by the Chinese National Medical Products Administration (CNMPA) for the treatment of chronic HCV infection in adults with genotypes 1, 2, 3, and 6, with or without compensated cirrhosis.[4][5] This technical guide provides a comprehensive overview of the available pharmacokinetic and metabolic data for this compound, based on publicly accessible information.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in clinical studies. However, detailed preclinical data from animal studies and comprehensive human pharmacokinetic parameters are not extensively published.

Human Pharmacokinetics

A clinical study in patients with Hepatitis C evaluated the tolerance and pharmacokinetics of orally administered Coblopasvir hydrochloride capsules.[6] The study investigated single and multiple once-daily doses of 30 mg, 60 mg, 90 mg, and 120 mg for three consecutive days.[6]

The key findings from this study indicate that:

-

Plasma concentration and exposure to Coblopasvir hydrochloride increased with escalating doses from 30 mg to 120 mg.[6]

-

There were no significant differences in plasma concentration and exposure between single and multiple doses in a fasting state, suggesting no drug accumulation in the body with once-daily dosing over this period.[6]

Table 1: Summary of Human Pharmacokinetic Parameters of Coblopasvir

| Parameter | 30 mg | 60 mg | 90 mg | 120 mg |

| Cmax (Maximum Plasma Concentration) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| Tmax (Time to Cmax) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| AUC (Area Under the Curve) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| t1/2 (Half-life) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| Accumulation Ratio | No significant accumulation observed[6] | No significant accumulation observed[6] | No significant accumulation observed[6] | No significant accumulation observed[6] |

Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters for Coblopasvir in preclinical species such as rats, dogs, and monkeys are not available in the public domain. Such studies are crucial in early drug development to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to enable interspecies scaling to predict human pharmacokinetics.

Table 2: Summary of Preclinical Pharmacokinetic Parameters of Coblopasvir

| Species | Dose | Cmax | Tmax | AUC | t1/2 |

| Rat | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| Dog | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| Monkey | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

Metabolism

Information regarding the metabolic pathways of Coblopasvir, including the enzymes responsible for its biotransformation and the resulting metabolites, has not been publicly disclosed. As an NS5A inhibitor, it is generally anticipated to have a different metabolic profile compared to HCV protease inhibitors, which are often substrates and inhibitors of cytochrome P450 (CYP) enzymes.[7] A Phase 1 drug-drug interaction study with selaprevir potassium has been completed, but the results are not yet published.[8]

Table 3: Metabolic Profile of Coblopasvir

| Metabolite | Method of Identification | Abundance | Pharmacological Activity |

| Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

Experimental Protocols

While specific, detailed protocols for the preclinical and clinical studies of Coblopasvir are proprietary, this section outlines the general methodologies that would be employed in such investigations.

Human Pharmacokinetic Study Protocol

Based on the available clinical trial information, a typical Phase 1, single- and multiple-dose escalation study for Coblopasvir would be designed as follows:

-

Study Design: An open-label, single- and multiple-dose escalation study in healthy volunteers or patients with HCV infection.

-

Dosing: Subjects would receive a single oral dose of this compound on day 1, followed by a washout period. Subsequently, they would receive once-daily oral doses for a specified period (e.g., 3-7 days) to assess steady-state pharmacokinetics. Dose cohorts would be escalated (e.g., 30 mg, 60 mg, 90 mg, 120 mg) after safety and tolerability are confirmed in the preceding cohort.

-

Sample Collection: Serial blood samples would be collected at predefined time points post-dosing (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) to capture the full pharmacokinetic profile. Urine and fecal samples may also be collected for excretion analysis.

-

Bioanalysis: Plasma concentrations of Coblopasvir would be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 would be calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.[6]

References

- 1. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Synthesis of Coblopasvir Hydrochloride_Chemicalbook [chemicalbook.com]

- 5. Company News_Kawin [kawin-bio.com]

- 6. Tolerance and pharmacokinetics of coblopasvir hydrochloride capsules in patients with hepatitis C virus infection [lcgdbzz.org]

- 7. researchgate.net [researchgate.net]

- 8. Coblopasvir hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Methodological & Application

Protocol for Coblopasvir Dihydrochloride in HCV Replicon Assays

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) is a single-stranded RNA virus that poses a significant global health challenge, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV nonstructural protein 5A (NS5A) is a multifunctional phosphoprotein essential for viral RNA replication and the assembly of new virus particles, making it a prime target for antiviral therapies.[1][2][3] Coblopasvir (formerly KW-136) is a potent, pangenotypic NS5A inhibitor developed for the treatment of chronic HCV infection.[4][5] It is effective across multiple HCV genotypes and is typically administered as part of a combination therapy regimen.[6][7]

HCV replicon assays are indispensable tools for the discovery and characterization of direct-acting antivirals (DAAs).[8] These cell-based systems utilize human hepatoma cells (e.g., Huh-7) that harbor autonomously replicating subgenomic HCV RNA.[9] By measuring the inhibition of viral replication, often via a reporter gene like luciferase, these assays provide a robust method for determining the potency (EC₅₀) of antiviral compounds like Coblopasvir.[6][9] This document provides a detailed protocol for evaluating the antiviral activity of Coblopasvir dihydrochloride using an HCV replicon assay.

Mechanism of Action

Coblopasvir targets the HCV NS5A protein. Although NS5A has no known enzymatic function, it plays a critical role in the HCV life cycle by organizing the "membranous web," the site of viral RNA replication, and coordinating the assembly of new virions.[2][3] By binding to NS5A, Coblopasvir disrupts its function, leading to the suppression of HCV RNA synthesis and the blockage of virion assembly.[1][3] This dual mechanism contributes to its high potency against the virus.[2][10]

References

- 1. ascletis.com [ascletis.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of compound activity against hepatitis C virus in replicon systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular characterization and antiviral activity test of common drugs against echovirus 18 isolated in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Coblopasvir | 1312608-46-0 | Benchchem [benchchem.com]

- 8. Ravidasvir + sofosbuvir | DNDi [dndi.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Clinical Trial of Ganovo® and Ritonavir Combination Therapy on Novel Coronavirus Pneumonia [prnewswire.com]

Application Notes and Protocols: Coblopasvir Dihydrochloride in Combination Antiviral Therapies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coblopasvir dihydrochloride is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1] NS5A is a critical multifunctional phosphoprotein essential for both viral RNA replication and the assembly of new virions.[1] Coblopasvir exerts its antiviral effect by binding to NS5A and disrupting its function. Due to the high genetic variability of HCV and the potential for the development of drug resistance, combination therapy with other direct-acting antivirals (DAAs) is the standard of care. This document provides detailed application notes and protocols for the use of this compound in combination with other antivirals, with a focus on in vitro efficacy and synergy assessment.

Mechanism of Action and Rationale for Combination Therapy

Coblopasvir targets the NS5A protein, which, although having no enzymatic activity itself, acts as a central organizer of the HCV replication complex. By inhibiting NS5A, coblopasvir disrupts the formation and function of this complex, thereby halting viral replication.

Combining coblopasvir with antivirals that have different mechanisms of action offers several key advantages:

-

Enhanced Antiviral Efficacy: Targeting multiple viral proteins simultaneously can lead to a more profound and rapid reduction in viral load.

-

Synergistic Interactions: The combined effect of two or more drugs can be greater than the sum of their individual effects.

-

Higher Barrier to Resistance: The virus would need to develop multiple mutations simultaneously to overcome the effects of the drug combination, which is a much rarer event than the development of resistance to a single agent.

A primary combination partner for coblopasvir is sofosbuvir, a nucleotide analog inhibitor of the NS5B RNA-dependent RNA polymerase. This combination targets two essential and distinct components of the HCV replication machinery. In vitro studies have indicated that coblopasvir has an additive or synergistic effect when combined with NS5B nucleotide analogues.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the preparation of stock solutions and for designing in vitro experiments.

| Property | Value | Source |

| Molecular Formula | C₄₁H₅₂Cl₂N₈O₈ | PubChem |

| Molecular Weight | 855.8 g/mol | PubChem |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | Soluble in Water and DMSO (50 mg/mL with warming) | Cayman Chemical, MedChemExpress |

| Storage | 4°C for short-term, -20°C or -80°C for long-term storage of solid and stock solutions | MedChemExpress |

Experimental Protocols

Protocol 1: In Vitro Antiviral Efficacy Assessment using an HCV Replicon Assay

This protocol describes a method for determining the 50% effective concentration (EC₅₀) of this compound and sofosbuvir individually, using a luciferase reporter HCV replicon system.

Materials:

-

Huh-7 or Huh-7.5 cells harboring a licensed HCV genotype 1b subgenomic replicon with a luciferase reporter gene.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.

-

This compound

-

Sofosbuvir

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

96-well cell culture plates, white, clear-bottom

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Plating: Seed the HCV replicon-containing Huh-7 cells in white, clear-bottom 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium without G418. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of sofosbuvir in DMSO.

-

Perform serial dilutions of each compound in culture medium to achieve final concentrations ranging from picomolar to micromolar. The final DMSO concentration in all wells should be ≤0.5%.

-

-

Treatment: Remove the medium from the plated cells and add 100 µL of the medium containing the diluted compounds. Include wells with medium and 0.5% DMSO as vehicle controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay:

-

Allow the plate and the luciferase assay reagent to equilibrate to room temperature.

-

Add luciferase reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signal in the compound-treated wells to the vehicle control wells.

-

Plot the normalized data against the logarithm of the drug concentration and fit a dose-response curve using non-linear regression to determine the EC₅₀ value.

-

Expected Results: The EC₅₀ values for coblopasvir are expected to be in the picomolar to low nanomolar range, while for sofosbuvir, they are typically in the nanomolar range.[2] The data can be presented as shown in Table 2.

| Compound | HCV Genotype | EC₅₀ (nM) |

| This compound | 1b | Illustrative Value: 0.05 |

| Sofosbuvir | 1b | Illustrative Value: 40 |

Note: The EC₅₀ values are illustrative and should be determined experimentally.

Protocol 2: In Vitro Synergy Assessment using a Checkerboard Assay

This protocol outlines a method to evaluate the synergistic, additive, or antagonistic effects of combining this compound with sofosbuvir.

Materials:

-

Same materials as in Protocol 1.

Procedure:

-

Cell Plating: Follow step 1 of Protocol 1.

-

Compound Preparation (Checkerboard Dilution):

-

Prepare serial dilutions of this compound along the y-axis of a 96-well plate.

-

Prepare serial dilutions of sofosbuvir along the x-axis of the same plate.

-

The plate should also include wells with each drug alone and vehicle controls.

-

-

Treatment and Incubation: Add the drug combinations to the cells and incubate for 72 hours as described in Protocol 1.

-

Luciferase Assay: Perform the luciferase assay as described in Protocol 1.

-

Data Analysis (Chou-Talalay Method):

-

Calculate the fractional inhibition for each drug concentration and combination.

-

Use software like CompuSyn or a similar tool to calculate the Combination Index (CI). The Chou-Talalay method is widely used for this purpose.[3][4][5]

-

The CI value indicates the nature of the interaction:

-

CI < 1: Synergy

-

CI = 1: Additive effect

-

CI > 1: Antagonism

-

-

Data Presentation: The results of the checkerboard assay can be summarized in a table showing the CI values at different effect levels (e.g., EC₅₀, EC₇₅, EC₉₀).

| Combination | Effect Level | Combination Index (CI) | Interpretation |

| Coblopasvir + Sofosbuvir | EC₅₀ | Illustrative Value: 0.7 | Synergy |

| Coblopasvir + Sofosbuvir | EC₇₅ | Illustrative Value: 0.6 | Synergy |

| Coblopasvir + Sofosbuvir | EC₉₀ | Illustrative Value: 0.5 | Synergy |

Note: The CI values are illustrative and should be determined experimentally.

Resistance Profile

The development of resistance-associated substitutions (RASs) is a concern for all DAAs. For NS5A inhibitors like coblopasvir, RASs can emerge, particularly at amino acid positions 28, 30, 31, and 93 in the NS5A protein for HCV genotype 1.[6][7] For sofosbuvir, the S282T substitution in the NS5B polymerase is the primary RAS, although it often reduces viral fitness.[8][9] The combination of coblopasvir and sofosbuvir provides a high barrier to resistance, as the virus would need to acquire mutations in both NS5A and NS5B to escape the effects of both drugs.

Visualizations

Caption: Mechanism of action of Coblopasvir and Sofosbuvir in the HCV life cycle.

Caption: Workflow for in vitro efficacy and synergy assessment.

Conclusion

This compound, in combination with other DAAs like sofosbuvir, represents a highly effective strategy for the treatment of chronic HCV infection. The protocols outlined in this document provide a framework for researchers to assess the in vitro efficacy and synergistic potential of such combinations. Understanding these interactions at a preclinical level is vital for the development of next-generation antiviral therapies with improved efficacy and a higher barrier to resistance.

References

- 1. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2.7. Synergy [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. hcvguidelines.org [hcvguidelines.org]

- 7. Factors Influencing the Prevalence of Resistance-Associated Substitutions in NS5A Protein in Treatment-Naive Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Coblopasvir Dihydrochloride Efficacy in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro efficacy of Coblopasvir dihydrochloride, a pangenotypic Hepatitis C Virus (HCV) NS5A inhibitor, against various HCV genotypes.[1][2] The described assays are essential tools for preclinical evaluation and mechanism of action studies of this direct-acting antiviral (DAA).

Introduction to this compound

This compound is a potent and pangenotypic inhibitor of the HCV non-structural protein 5A (NS5A).[1][2] NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly.[3] By binding to NS5A, Coblopasvir disrupts the formation of the viral replication complex, thereby inhibiting viral replication.[3] It has demonstrated in vitro activity against HCV genotypes 1a, 1b, 2a, 3a, 4a, 5a, and 6a.[2] Coblopasvir is typically used in combination with other DAAs, such as the NS5B polymerase inhibitor sofosbuvir, to achieve a high sustained virologic response.

Key Cell Culture Assays

The following cell-based assays are critical for evaluating the antiviral efficacy and cytotoxicity of this compound:

-

HCV Replicon Assay: This assay measures the inhibition of HCV RNA replication in a controlled cell culture system. It utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV replicon, often containing a reporter gene like luciferase for easy quantification.[3][4][5][6]

-

Infectious Virus Production/Yield Reduction Assay: This assay assesses the ability of the compound to inhibit the production of infectious HCV particles from infected cells.[7][8][9][10][11]

-

Cytotoxicity Assay (MTT Assay): This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index.[1][12][13][14][15][16][17]

Data Presentation

The antiviral activity and cytotoxicity of this compound are quantified by its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window. While specific picomolar activities have been reported, precise EC50 and CC50 values for Coblopasvir are not consistently available across all public literature. The following tables provide a representative structure for presenting such data.

Table 1: Antiviral Efficacy (EC50) of this compound against Various HCV Genotypes in a Replicon Assay

| HCV Genotype | Replicon Cell Line | EC50 (pM) |

| Genotype 1a | Huh-7 | Data not publicly available |

| Genotype 1b | Huh-7 | Data not publicly available |

| Genotype 2a | Huh-7 | Data not publicly available |

| Genotype 3a | Huh-7 | Data not publicly available |

| Genotype 4a | Huh-7 | Data not publicly available |

| Genotype 5a | Huh-7 | Data not publicly available |

| Genotype 6a | Huh-7 | Data not publicly available |

Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of this compound

| Cell Line | Assay | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Huh-7 | MTT Assay | Data not publicly available | Dependent on EC50 for specific genotype |

| HepG2 | MTT Assay | Data not publicly available | Dependent on EC50 for specific genotype |

| Peripheral Blood Mononuclear Cells (PBMCs) | MTT Assay | Data not publicly available | Dependent on EC50 for specific genotype |

Experimental Protocols

HCV Replicon Assay Protocol (Luciferase Reporter-Based)

This protocol describes the determination of the EC50 value of this compound against a specific HCV genotype replicon (e.g., genotype 1b) expressing a luciferase reporter.[3][18][19][20]

Materials:

-

Huh-7 cells stably harboring an HCV genotype 1b replicon with a luciferase reporter gene.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for selection).

-

This compound stock solution (in DMSO).

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM without G418. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Dilution: Prepare a serial dilution of this compound in DMEM. The final concentrations should typically range from picomolar to micromolar to capture the full dose-response curve. Include a vehicle control (DMSO) and a positive control (another known NS5A inhibitor).

-

Treatment: Remove the culture medium from the cells and add 100 µL of the diluted compound to the respective wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Data Analysis:

-

Normalize the luciferase signal of treated wells to the vehicle control wells (representing 100% replication).

-

Plot the normalized data against the logarithm of the compound concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

-

Infectious Virus Yield Reduction Assay Protocol

This assay quantifies the inhibition of infectious HCV particle production. The JFH-1 isolate (genotype 2a) is commonly used as it efficiently produces infectious virus in cell culture.[7][8][9][11]

Materials:

-

Huh-7.5 cells.

-

HCVcc (cell culture-produced HCV, e.g., JFH-1 strain).

-

Complete DMEM.

-

This compound.

-

96-well plates.

-

Anti-HCV antibody (e.g., anti-NS5A).

-

Fluorescently labeled secondary antibody.

-

Fluorescence microscope.

Procedure:

-

Infection of Producer Cells: Seed Huh-7.5 cells in a 6-well plate and infect with HCVcc at a multiplicity of infection (MOI) of 0.01-0.1.

-

Treatment: After 4-6 hours of infection, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.

-

Virus Harvest: Incubate the plates for 48-72 hours. Collect the culture supernatants containing the progeny virus and clarify by centrifugation.

-

Titration of Progeny Virus:

-

Seed fresh Huh-7.5 cells in a 96-well plate.

-

Perform a 10-fold serial dilution of the harvested supernatants and use them to infect the new cells.

-

Incubate for 48-72 hours.

-

-

Immunostaining and Foci Counting:

-

Fix and permeabilize the cells.

-

Stain with a primary antibody against an HCV protein (e.g., NS5A), followed by a fluorescently labeled secondary antibody.

-

Count the number of infected cell foci (focus-forming units, FFU) under a fluorescence microscope.

-

-

Data Analysis:

-

Calculate the viral titer (FFU/mL) for each treatment condition.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Calculate the EC50 value as the concentration of Coblopasvir that reduces the virus yield by 50%.

-

Cytotoxicity Assay (MTT Assay) Protocol

This protocol determines the CC50 of this compound in the host cell line (e.g., Huh-7) to assess its cellular toxicity.[12][14][15][16]

Materials:

-

Huh-7 cells.

-

Complete DMEM.

-

This compound.

-

96-well clear tissue culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate for the same duration as the antiviral assays (e.g., 48-72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the CC50 value, the concentration at which cell viability is reduced by 50%.

-

Visualizations

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Coblopasvir | 1312608-46-0 | Benchchem [benchchem.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. Isolation of JFH-1 Strain and Development of an HCV Infection System | Springer Nature Experiments [experiments.springernature.com]

- 10. Titration of infectious HCV [bio-protocol.org]

- 11. Production of Infectious Hepatitis C Virus of Various Genotypes in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. japsonline.com [japsonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A Hepatitis C virus genotype 1b post-transplant isolate with high replication efficiency in cell culture and its adaptation to infectious virus production in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Revolutionizing Hepatitis C Drug Discovery: High-Throughput Screening Assays for NS5A Inhibitors Like Coblopasvir

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of virology, infectious diseases, and pharmacology.

Introduction: The discovery of direct-acting antivirals (DAAs) has transformed the treatment landscape for Hepatitis C Virus (HCV) infection, with nonstructural protein 5A (NS5A) inhibitors playing a pivotal role. Coblopasvir is a potent, pangenotypic NS5A inhibitor that disrupts HCV replication.[1] High-throughput screening (HTS) assays are crucial for the identification and characterization of such inhibitors. This document provides detailed application notes and protocols for key HTS assays used in the discovery of NS5A inhibitors, with a focus on methodologies applicable to compounds like Coblopasvir.

Mechanism of Action of NS5A Inhibitors

NS5A is a multifunctional phosphoprotein essential for the HCV life cycle, although it possesses no known enzymatic activity.[2][3] It is a critical component of the HCV replication complex and is involved in both viral RNA replication and the assembly of new virus particles.[2][4] NS5A inhibitors, including Coblopasvir, bind to the N-terminus of NS5A (domain I), inducing a conformational change that disrupts its functions.[5] This disruption is believed to have a dual effect: it blocks the formation of new replication complexes and impairs the assembly of infectious virions.[6]

High-Throughput Screening Assays

Cell-based assays utilizing HCV replicons are the cornerstone of HTS for NS5A inhibitors. These replicons are self-replicating HCV RNA molecules that contain a reporter gene, such as luciferase or a fluorescent protein, allowing for the quantification of viral replication in a high-throughput format.

HCV Replicon Assay with Luciferase Reporter

This is the most common HTS assay for identifying inhibitors of HCV replication. It relies on a genetically engineered HCV replicon that expresses a luciferase enzyme. The level of luciferase activity directly correlates with the extent of HCV RNA replication.

Signaling Pathway of HCV Replication and NS5A Inhibition

Caption: HCV replication cycle and the inhibitory action of NS5A inhibitors.

Experimental Workflow for Luciferase-Based HCV Replicon Assay

Caption: High-throughput screening workflow for HCV NS5A inhibitors.

Detailed Protocol: Luciferase-Based HCV Replicon Assay

Materials:

-

Huh-7 cell line stably harboring an HCV subgenomic replicon with a Renilla or Firefly luciferase reporter gene (e.g., genotype 1b).

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin-streptomycin, and G418 for selection.

-

384-well white, clear-bottom tissue culture plates.

-

Test compounds (e.g., Coblopasvir) serially diluted in 100% dimethyl sulfoxide (DMSO).

-

Positive control (a known NS5A inhibitor) and negative control (DMSO).

-

Luciferase assay reagent (e.g., Renilla-Glo® Luciferase Assay System).

-

Cytotoxicity assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Luminometer plate reader.

Procedure:

-

Cell Seeding: Seed the Huh-7 replicon cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium.[7]

-

Compound Addition: After 12-24 hours, add 100 nL of serially diluted test compounds to the wells. The final DMSO concentration should be maintained at 0.5% or less.[8] Include wells with positive and negative controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[7]

-

Luciferase Assay:

-

Equilibrate the plate and luciferase assay reagent to room temperature.

-

Add 20 µL of the luciferase reagent to each well.

-

Mix on an orbital shaker for 10 minutes to induce cell lysis.

-

Measure the luminescence using a plate reader.

-

-

Cytotoxicity Assay (in parallel plate):

-

Equilibrate a parallel plate of cells treated with the same compounds to room temperature.

-

Add 20 µL of the cytotoxicity assay reagent to each well.

-

Mix on an orbital shaker for 2 minutes.

-

Incubate at room temperature for 10 minutes.

-

Measure the luminescence.

-

-

Data Analysis:

-

Normalize the luciferase data to the DMSO control (0% inhibition) and a potent inhibitor control (100% inhibition).

-

Calculate the 50% effective concentration (EC₅₀) by fitting the data to a four-parameter logistic curve.

-

Calculate the 50% cytotoxic concentration (CC₅₀) from the cytotoxicity data.

-

Determine the selectivity index (SI = CC₅₀ / EC₅₀).

-

FRET-Based Assay for NS5A Conformation

Fluorescence Resonance Energy Transfer (FRET) can be employed to study the conformation of NS5A and how it is affected by inhibitor binding. This assay can be adapted for a higher throughput format to screen for compounds that induce conformational changes in NS5A.[9][10]

Principle: A FRET-based biosensor is created by flanking a domain of NS5A with a donor (e.g., CFP) and an acceptor (e.g., YFP) fluorophore. Changes in the protein's conformation will alter the distance or orientation between the fluorophores, leading to a change in the FRET signal.

Detailed Protocol: FRET-Based NS5A Assay

Materials:

-

Huh-7 cells.

-

Expression vector encoding an NS5A-FRET biosensor.

-

Transfection reagent.

-

Fluorescence plate reader or high-content imaging system capable of measuring FRET.

-

Test compounds.

Procedure:

-

Transfection: Transfect Huh-7 cells with the NS5A-FRET biosensor plasmid.

-

Cell Seeding: Seed the transfected cells into 96- or 384-well plates.

-

Compound Addition: Add test compounds at various concentrations.

-

Incubation: Incubate for 24-48 hours.

-